ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold in medicinal chemistry, offering opportunities for various functional modifications .
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGITSETRWXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylenemalonate. This reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and yields the desired pyrazolopyridine derivative . Another method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolopyridines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising anticancer properties. Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown potential as an inhibitor of key proteins involved in cancer progression, such as cyclin-dependent kinases and protein kinases .
A study highlighted that derivatives of pyrazolo[3,4-b]pyridines could inhibit tumor growth in various cancer models, suggesting that this compound may be further explored for its anticancer potential.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazolo[3,4-b]pyridine derivatives are known to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This makes them candidates for treating inflammatory diseases.
Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been tested against enzymes such as xanthine oxidase and phosphodiesterase-4. These studies are crucial for developing treatments for conditions like gout and asthma .
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows researchers to conduct SAR studies to identify how modifications to its structure can enhance its biological activity or reduce toxicity. Such studies contribute to the rational design of more effective drugs.
Combinatorial Chemistry
The ease of synthesizing derivatives from the pyrazolo[3,4-b]pyridine scaffold facilitates the creation of combinatorial libraries for high-throughput screening in drug discovery. This approach allows researchers to explore a vast chemical space quickly and efficiently .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various synthetic pathways to develop new pharmaceuticals or agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Kumar et al., 2019 | Anticancer Activity | Demonstrated that pyrazolo[3,4-b]pyridine derivatives inhibit cancer cell proliferation through specific kinase inhibition. |
| Hawas et al., 2019 | Anti-inflammatory Effects | Showed that these compounds can significantly reduce levels of inflammatory cytokines in vitro. |
| Amaroju et al., 2017 | Enzyme Inhibition | Identified this compound as an effective inhibitor of pantothenate synthetase from Mycobacterium tuberculosis. |
Mechanism of Action
The mechanism by which ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another anxiolytic agent with a similar pyrazolopyridine structure.
Cartazolate: Known for its anxiolytic and anticonvulsant properties.
Uniqueness
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Biological Activity
Ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 204974-76-5) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula: C₁₀H₁₂N₄O₂
- Molecular Weight: 220.23 g/mol
- CAS Number: 204974-76-5
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the pyrazolo[3,4-b]pyridine core. This compound has been investigated for its efficacy against various viruses.
Key Findings:
- Antiviral Mechanism : The compound exhibits significant antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). In vitro studies demonstrated that it effectively inhibited viral replication in cell cultures.
- Comparative Efficacy : In a comparative study, the compound showed higher efficacy than some standard antiviral agents, with an EC₅₀ value indicating potent activity against HSV-1 replication cycles .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models.
Research Insights:
- COX Inhibition : The compound has shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC₅₀ values for COX-2 inhibition were reported to be competitive with established anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models of inflammation, such as carrageenan-induced paw edema, the compound demonstrated significant reduction in swelling and inflammatory markers .
| Assay Type | IC₅₀ (µmol) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 | |
| Carrageenan-Induced Edema | Significant reduction observed |
Anticancer Activity
The potential anticancer effects of this compound have also been documented.
Findings:
- Cell Line Studies : The compound exhibited antiproliferative effects on various cancer cell lines including HeLa and A375, with promising IC₅₀ values suggesting its potential as a chemotherapeutic agent .
- Mechanism of Action : The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. For example, 5-aminopyrazole derivatives can react with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions. A key route involves reacting 5-aminopyrazole with ethyl 2,4-dioxo-4-phenylbutanoate to form pyrazolo[3,4-b]pyridine derivatives, where electron-withdrawing substituents on the aryl ring improve reaction yields by stabilizing intermediates . Solvent choice (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) significantly influence regioselectivity and purity .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic methods:
- NMR : and NMR identify proton environments and carbon frameworks, particularly distinguishing between pyrazole and pyridine rings.
- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm, NH vibrations).
- Mass spectrometry : Determines molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystalline): Provides unambiguous confirmation of regiochemistry and stereochemistry .
Q. What are the critical parameters for optimizing yield in its synthesis?
Key parameters include:
- Reagent stoichiometry : Excess β-ketoesters may drive cyclization.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., KPO) conditions influence reaction pathways.
- Temperature : Reflux conditions (e.g., 80–100°C) often improve cyclization efficiency.
- Electron-withdrawing groups : Enhance intermediate stability and yield, as shown in analogous pyrazolo[3,4-b]pyridine syntheses .
Advanced Research Questions
Q. How do reaction conditions affect regioselectivity in pyrazolo[3,4-b]pyridine formation?
Regioselectivity is controlled by:
- Temperature : Higher temperatures favor thermodynamically stable products via keto-enol tautomerism.
- Catalysts : Pd(PPh) or iodine can direct cross-coupling reactions, as seen in pyrazole-fused heterocycle syntheses .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while protic solvents (e.g., ethanol) may favor hydrogen-bond-directed cyclization .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- DFT calculations : Model HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity.
- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) if the compound is explored for bioactivity.
- MD simulations : Study solvation effects and conformational stability in different solvents .
Q. How can contradictory data in synthetic yields be resolved?
Contradictions often arise from subtle variations in:
- Purification methods : Column chromatography vs. recrystallization may recover different product ratios.
- Starting material purity : Trace impurities (e.g., moisture in aldehydes) can divert reaction pathways.
- Reaction monitoring : Use TLC or in-situ NMR to identify intermediate species and optimize reaction times .
Q. What strategies improve solubility for biological testing?
Q. How does substituent variation impact the compound’s spectroscopic properties?
- Electron-donating groups (e.g., -OCH) : Upfield shifts in NMR for adjacent protons.
- Electron-withdrawing groups (e.g., -NO) : Downfield shifts due to deshielding.
- Steric effects : Bulky substituents reduce rotational freedom, simplifying splitting patterns in NMR .
Methodological Tables
Q. Table 1: Optimization of Cyclocondensation Reactions
| Parameter | Effect on Yield | Reference |
|---|---|---|
| Excess β-ketoester | +15–20% | |
| Acetic acid catalyst | +10% vs. base | |
| Reflux conditions | +25% vs. RT |
Q. Table 2: Key Spectroscopic Data
| Functional Group | IR (cm) | NMR (ppm) |
|---|---|---|
| Ester C=O | 1690–1710 | - |
| Pyridine C-H | - | 8.2–8.5 (d) |
| NH | 3300–3500 | 5.8–6.2 (br s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
